molecular formula C12H20ClNOS B1447672 2-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride CAS No. 1864052-76-5

2-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride

Cat. No. B1447672
M. Wt: 261.81 g/mol
InChI Key: ALWRMGVIVGXELR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

The molecular structure of 2-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a furan ring through a sulfanyl group.

Scientific Research Applications

Analytical and Spectral Study

Research has shown that compounds containing the furan ring, similar to the one in the query, have been synthesized and characterized for their chelating properties with transition metals such as Cu2+, Co2+, Ni2+, Mn2+, and Zn2+. These compounds exhibit antimicrobial activities against both gram-positive and gram-negative bacteria, indicating their potential in the development of new antibacterial agents (H. Patel, 2020).

Synthesis of Intermediates for Drug Development

A related compound, 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, serves as an intermediate in the synthesis of lafutidine, highlighting the role of such structures in pharmaceutical synthesis and drug development (Shen Li, 2012).

Antimicrobial Studies

Compounds with structures similar to the queried compound have been explored for their antimicrobial properties. For instance, the synthesis of new fused thiazolo[3,2-b]triazine and 1,2,4-triazinone derivatives has demonstrated antimicrobial activity against various bacterial and fungal strains (M. El-Shehry, F. El‐Hag, E. Ewies, 2020).

Pharmacological Evaluations

Novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have been synthesized and evaluated for their antidepressant and antianxiety activities, indicating the potential of such compounds in treating mood disorders (J. Kumar, G. Chawla, M. Akhtar, et al., 2017).

Anticancer Research

The synthesis of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives and their evaluation for anticancer activity further highlight the importance of such compounds in developing new therapeutic agents. Some of these compounds have shown potent and selective cytotoxic effects against leukemia cell lines, underscoring their potential in cancer therapy (V. Horishny, M. Arshad, V. Matiychuk, 2021).

Safety And Hazards

The safety and hazards associated with 2-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride are not specified in the search results. It is recommended to handle this compound with appropriate safety measures .

properties

IUPAC Name

2-[2-(furan-2-ylmethylsulfanyl)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NOS.ClH/c1-2-7-13-11(4-1)6-9-15-10-12-5-3-8-14-12;/h3,5,8,11,13H,1-2,4,6-7,9-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWRMGVIVGXELR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCSCC2=CC=CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride

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